5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one
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Overview
Description
5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and have gained significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method includes the reaction of 2-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)-1,3,4-oxadiazole: Similar structure but lacks the 2-one group.
2-(2-chlorophenyl)-1,3,4-oxadiazole: Differently substituted oxadiazole.
5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one: Bromine instead of chlorine.
Uniqueness
5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one is unique due to the presence of the 2-chlorophenyl group, which enhances its reactivity and potential applications. The specific substitution pattern and functional groups contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial fields.
Properties
IUPAC Name |
5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCRXHWRAQVFTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326212 |
Source
|
Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83725-77-3 |
Source
|
Record name | NSC525345 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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